molecular formula C16H18ClN3S B12760241 DASB hydrochloride CAS No. 371971-10-7

DASB hydrochloride

Cat. No.: B12760241
CAS No.: 371971-10-7
M. Wt: 319.9 g/mol
InChI Key: NGUQWWFTYNJBAF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of DASB hydrochloride involves several steps. One improved method for synthesizing [11C]DASB uses a high-performance liquid chromatography (HPLC) loop method with dimethyl sulfoxide (DMSO) as a solvent. The [11C]CH3I is synthesized by a gas phase method and then captured in the HPLC loop containing the precursor MASB in DMSO. The reaction mixture is purified by HPLC, and the total synthesis time, including purification, is about 30 minutes . This method is simpler and faster than traditional tube methods and yields a higher radiolabeling efficiency .

Chemical Reactions Analysis

DASB hydrochloride undergoes various chemical reactions, including substitution reactions. The compound’s structure allows it to participate in reactions where the amino and sulfanyl groups can be modified. Common reagents used in these reactions include methyl iodide for radiolabeling and various solvents like DMSO and dimethylformamide (DMF) for synthesis . The major products formed from these reactions are typically radiolabeled derivatives used in PET imaging .

Properties

CAS No.

371971-10-7

Molecular Formula

C16H18ClN3S

Molecular Weight

319.9 g/mol

IUPAC Name

3-amino-4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzonitrile;hydrochloride

InChI

InChI=1S/C16H17N3S.ClH/c1-19(2)11-13-5-3-4-6-15(13)20-16-8-7-12(10-17)9-14(16)18;/h3-9H,11,18H2,1-2H3;1H

InChI Key

NGUQWWFTYNJBAF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=CC=C1SC2=C(C=C(C=C2)C#N)N.Cl

Origin of Product

United States

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